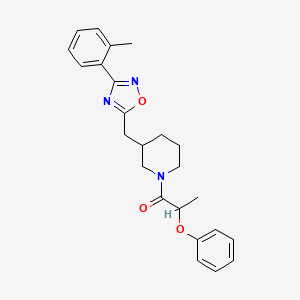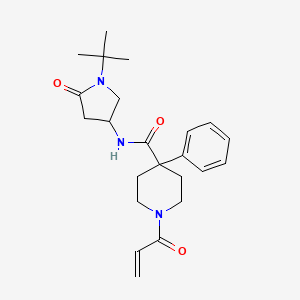![molecular formula C18H16ClN3O2S B2608564 Benzo[d]thiazol-6-yl(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034500-53-1](/img/structure/B2608564.png)
Benzo[d]thiazol-6-yl(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzo[d]thiazol-6-yl(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone” is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . They have been synthesized as part of efforts to discover novel anti-tubercular and anti-Parkinsonian agents .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various techniques. The structure-activity relationships of these derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on the specific compound. For instance, some compounds have been found to have a melting point of over 350°C .Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
A study demonstrated the use of amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare derivatives, including those similar to the chemical structure , showing variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel et al., 2011). Additionally, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the chemical structure of interest, has been identified as new anti-mycobacterial chemotypes. This was after the synthesis and in vitro testing of structurally diverse benzo[d]thiazole-2-carboxamides against Mycobacterium tuberculosis H37Rv strain, with several compounds showing anti-mycobacterial potential (Pancholia et al., 2016).
Molecular Structure and Interaction Studies
The synthesis and structural exploration, including Hirshfeld surface analysis of a novel bioactive heterocycle similar to the requested compound, were conducted to evaluate its antiproliferative activity. The compound's structure was characterized using various spectral studies, and its stability was attributed to inter and intra-molecular hydrogen bonds (Prasad et al., 2018). Furthermore, the thermal, optical, etching, structural studies, and theoretical calculations of a related compound provided insights into its stability and interaction energies between molecules, evaluated through density functional theory (DFT) calculations (Karthik et al., 2021).
Molecular Docking and Synthesis Studies
The synthesis of 1-amino-2-(benzo[d]thiazol-2-yl)-3-aryl-3-hydro-benzo[4,5]thiazolo[3,2-a]pyridine-4-carbonitrile derivatives was catalyzed by piperidine under ultrasonic irradiation, indicating an efficient procedure for synthesizing compounds with potential anticancer activities through molecular docking studies on estrogen and progesterone receptors (Shirani et al., 2021).
Propriétés
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-14-9-20-6-5-16(14)24-13-2-1-7-22(10-13)18(23)12-3-4-15-17(8-12)25-11-21-15/h3-6,8-9,11,13H,1-2,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIRTPHOCFIDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2608482.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B2608486.png)





![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B2608499.png)
![3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2608500.png)



